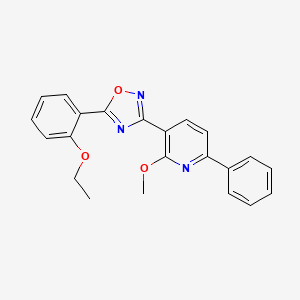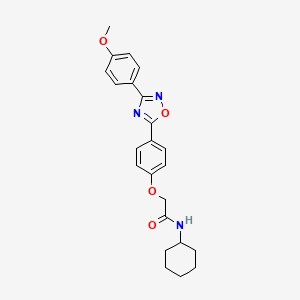![molecular formula C23H24N4O2 B7715931 N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7715931.png)
N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide, also known as MPQX, is a novel compound that has been synthesized and studied for its potential applications in scientific research. MPQX belongs to the class of pyrazoloquinolines and has been found to exhibit interesting biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide is not fully understood. However, it has been found to interact with several targets in the body, including the cannabinoid and opioid receptors. N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide has been found to have a high affinity for the CB1 receptor, which is involved in pain modulation and inflammation. It has also been found to have a moderate affinity for the opioid receptors, which are involved in pain modulation and addiction.
Biochemical and Physiological Effects
N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide has been found to exhibit interesting biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic effects, as mentioned earlier. In addition, N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide has been found to have antitumor activity by inducing apoptosis and inhibiting angiogenesis. It has also been found to have antioxidant and neuroprotective effects by reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide has several advantages for lab experiments. It is easy to synthesize and has a high yield. It is also stable and can be stored for long periods without degradation. However, N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide has some limitations. It has low solubility in water, which can make it difficult to use in some experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret some experimental results.
Direcciones Futuras
There are several future directions for the study of N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide. One direction is to further investigate its mechanism of action. This can help to identify new targets for drug development and improve our understanding of its effects. Another direction is to explore its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, more studies are needed to evaluate the safety and efficacy of N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide in animal models and human clinical trials.
Métodos De Síntesis
The synthesis of N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide involves several steps. The starting material is 6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinoline, which is reacted with m-tolyl chloroformate to give the corresponding carbamate. This carbamate is then reacted with 2-hydroxyacetamide to yield N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide. The synthesis of N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide has been optimized to improve its yield and purity.
Aplicaciones Científicas De Investigación
N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide has been studied for its potential applications in scientific research. It has been found to exhibit interesting properties that make it useful for various applications. For example, N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation. It has also been found to have antitumor activity, making it a potential candidate for cancer therapy. In addition, N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide has been found to have antioxidant and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Propiedades
IUPAC Name |
2-(3-methylphenoxy)-N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-4-10-27-23-19(13-17-11-16(3)8-9-20(17)24-23)22(26-27)25-21(28)14-29-18-7-5-6-15(2)12-18/h5-9,11-13H,4,10,14H2,1-3H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOOXUSZMWHZKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NC(=O)COC4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methylphenoxy)-N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














